molecular formula C24H32O5 B1233800 Asperugin CAS No. 2102-72-9

Asperugin

Cat. No. B1233800
CAS RN: 2102-72-9
M. Wt: 400.5 g/mol
InChI Key: HWVGIDRLIKEBPS-UBIAKTOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asperugin is a natural product found in Aspergillus rugulosus with data available.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

  • Asperugin C, identified as a key compound in the biosynthesis of this compound, is a shunt metabolite in the biosynthetic pathway of this compound in Aspergillus rugulosus. This research sheds light on several stages in the biosynthesis of this compound (Ballantine, Ferrito, & Hassall, 1971).

Herbicidal Activities

  • This compound analogues, Aspersparin A–C, exhibit herbicidal activities. These secondary metabolites from Aspergillus sparsus NBERC_28952 show potential as natural herbicides for weed control, demonstrating moderate inhibitory activities against the growth of Echinochloa crusgalli and Amaranthus retroflexus seedlings (Wu et al., 2023).

Antifungal and Anti-inflammatory Activities

  • Asperlin, a derivative of this compound, has shown antifungal and anti-inflammatory activities in vitro. Its potential anti-atherosclerotic effects were investigated, demonstrating inhibition of foam cell formation and promoting cholesterol efflux in macrophages (Zhou et al., 2017).
  • In another study, asperlin effectively prevented obesity in high-fat diet-fed mice, suggesting its role in promoting energy expenditure and modulating gut microbiota (Wu et al., 2019).

Antimicrobial Activities

  • Synthesized derivatives of this compound, including fomecins A and B, demonstrated moderate antifungal activities in vitro, highlighting the potential of this compound and its analogues as antimicrobial agents (Hayashi et al., 1982).

Potential for Neuroprotective Agents

  • Studies on plants like Achyranthes aspera and Streblus asper, which are related to this compound, have shown promising neuroprotective and cognitive enhancing effects. These studies indicate the potential application of this compound and related compounds in neurological conditions (Gawande & Goel, 2015); (Prasansuklab et al., 2018).

Anticancer Potential

  • Asperosaponin VI, isolated from Dipsacus asper, exhibited cardioprotective effects against acute myocardial infarction in rats, suggesting potential therapeutic applications of this compound-related compounds in cancer treatment (Li et al., 2010).

properties

CAS RN

2102-72-9

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

3-hydroxy-5-methoxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde

InChI

InChI=1S/C24H32O5/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-13-29-24-22(28-5)14-20(15-25)21(16-26)23(24)27/h8,10,12,14-16,27H,6-7,9,11,13H2,1-5H3/b18-10+,19-12+

InChI Key

HWVGIDRLIKEBPS-UBIAKTOFSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)OC)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C

synonyms

asperugin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asperugin
Reactant of Route 2
Asperugin
Reactant of Route 3
Asperugin
Reactant of Route 4
Asperugin
Reactant of Route 5
Asperugin
Reactant of Route 6
Reactant of Route 6
Asperugin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.